cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
Description
cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride (CAS: 1263378-05-7) is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine ring system with a ketone functional group at the 5-position and a hydrochloride salt form. Its molecular formula is C₇H₁₂ClNO, with a molecular weight of 161.63 g/mol . Its stereochemistry (cis configuration) and hydrochloride salt form enhance stability and solubility in polar solvents, making it suitable for experimental applications .
Properties
IUPAC Name |
(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H/t5-,6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGNCPOILAXTAM-KNCHESJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride and structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| cis-Octahydrocyclopenta[c]pyrrol-5-one HCl | 1263378-05-7 | C₇H₁₂ClNO | Ketone, tertiary amine (HCl salt) | Bicyclic (cyclopentane + pyrrolidine), cis |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | C₁₂H₁₉NO₃ | Ester (tert-butyl), ketone | Bicyclic with bulky ester substituent |
| (±)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid HCl | 93779-30-7 | C₈H₁₄ClNO₂ | Carboxylic acid (HCl salt) | Bicyclic with carboxylic acid moiety |
| 1,2,3-cis-3a-cis-4,6a-as-Hexahydro-l-methoxy-3-phenylcyclopenta[b]pyrrol-2-one | N/A | C₁₄H₁₇NO₂ | Methoxy, phenyl, ketone | Aromatic substituents, complex stereochemistry |
Key Observations :
- Functional Groups : The target compound’s ketone and HCl salt contrast with the ester group in 146231-54-1 and the carboxylic acid in 93779-30-7 .
- Substituents : The tert-butyl ester in 146231-54-1 introduces steric bulk, reducing aqueous solubility compared to the hydrochloride salt form of the target compound .
- Aromaticity : The phenyl-substituted derivative () exhibits enhanced lipophilicity, which may influence pharmacokinetic properties .
Physicochemical Properties
| Property | cis-Octahydrocyclopenta[c]pyrrol-5-one HCl | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | (±)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 161.63 | 225.28 | 199.66 |
| Solubility | High in polar solvents (water, methanol) | Moderate in organic solvents (e.g., DCM, ethyl acetate) | High in water (carboxylic acid salt) |
| Stability | Stable under inert conditions | Sensitive to hydrolysis (ester group) | Stable at neutral pH |
| Melting Point | Not reported | Not reported | Not reported |
Notes:
Biological Activity
Cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, particularly in cardiovascular health and metabolic modulation. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : (3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride
- Molecular Formula : C7H12ClNO
- Molecular Weight : 161.63 g/mol
The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological activity and medicinal applications.
This compound primarily acts as an antagonist at the protease-activated receptor 1 (PAR1). This receptor is involved in thrombotic cardiovascular events. By inhibiting PAR1 activation, the compound effectively reduces platelet aggregation, suggesting its potential use in preventing cardiovascular diseases.
Interaction with Enzymes
Research indicates that this compound can modulate various metabolic pathways by interacting with specific enzymes. It influences gene expression related to metabolism and has shown promising results in enzyme binding studies.
Cardiovascular Applications
This compound has garnered attention for its role in cardiovascular health. The compound's ability to inhibit PAR1 suggests it may help manage conditions associated with thrombus formation.
Antiproliferative Effects
Recent studies have explored the compound's antiproliferative effects against cancer cells. For instance, derivatives of octahydrocyclopenta[c]pyrrole have been tested for their efficacy against lung cancer cell lines, revealing varying degrees of potency based on structural modifications .
Data Tables
Case Studies
-
Cardiovascular Health :
- A study demonstrated that this compound effectively inhibited platelet aggregation in vitro, indicating its potential as a therapeutic agent for preventing thrombotic events.
-
Cancer Research :
- In a comparative analysis of octahydrocyclopenta[c]pyrrole derivatives, modifications to the central nitrogen atom significantly influenced antiproliferative activity against NCI-H460-DOT1L-WT/R231Q cells. Compounds with isopropyl groups showed enhanced efficacy compared to those with simpler methyl groups .
-
Enzyme Modulation :
- The compound's interaction with metabolic enzymes was assessed through binding affinity studies, revealing its capacity to alter metabolic fluxes within cells, which may have implications for metabolic disorders.
Q & A
Q. Q1. What are the critical steps in synthesizing cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride, and how can reaction conditions influence yield?
The synthesis typically involves cyclocondensation, hydrolysis, and salt formation. Key steps include:
- Cyclocondensation : Reacting precursors like hydrazine derivatives with carbonyl compounds under controlled temperatures (e.g., -78°C for hydrolysis to stabilize intermediates) .
- Hydrogenation : Catalytic hydrogenation (e.g., using PtO₂ in ethanol) to reduce double bonds, requiring inert atmospheres to avoid side reactions .
- Salt Formation : Reaction with HCl to form the hydrochloride salt, monitored by pH and stoichiometry to ensure purity .
Methodological Tip : Optimize reaction kinetics using low-temperature conditions (-78°C) during hydrolysis to minimize decomposition. Yield improvements (up to 42%) are achievable via solvent selection (e.g., MeOH/PE/CH₂Cl₂ mixtures) and chromatography purification .
Advanced Structural Characterization
Q. Q2. How can researchers resolve discrepancies in NMR data when confirming the bicyclic structure of this compound?
The cis-fused bicyclic structure (cyclopenta-pyrrolidone) requires 13C CP/MAS NMR to identify characteristic peaks (e.g., 173.2 ppm for carbonyl groups, 59.7 ppm for bridgehead carbons) . Discrepancies arise from:
- Solvent Effects : Use deuterated solvents (CDCl₃) to standardize chemical shifts.
- Crystalline Polymorphism : Compare solid-state NMR with single-crystal X-ray data to rule out conformational artifacts.
Q. Q3. What personal protective equipment (PPE) is essential for handling this compound in laboratory settings?
Mandatory PPE includes:
- Eye/Face Protection : NIOSH-approved safety glasses and face shields to prevent splashes (OSHA Category 2A eye irritation) .
- Gloves : Nitrile gloves inspected for integrity prior to use; dispose after contamination .
- Respiratory Protection : Use fume hoods for airborne control (OSHA STEL limits apply) .
First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Toxicity Profiling
Q. Q4. How can conflicting acute toxicity data (oral vs. dermal) be reconciled during risk assessment?
Discrepancies arise from:
- Route-Specific Metabolism : Oral LD₅₀ (Category 4) indicates lower systemic absorption vs. dermal irritation (Category 2) due to epidermal barrier penetration .
- Dose-Response Variability : Conduct in vitro assays (e.g., EpiDerm™ for skin corrosion) to validate in vivo data .
Methodological Tip : Cross-reference OECD guidelines (e.g., Test No. 430 for skin corrosion) and prioritize GHS classifications for hazard communication .
Basic Pharmacological Screening
Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Enzyme Inhibition : Screen against xanthine oxidase (relevant to gout) or cyclooxygenase (COX-2) using fluorometric assays .
- Receptor Binding : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) to assess CNS activity .
Note : Use LC-MS to confirm compound stability in assay buffers (pH 7.4, 37°C) .
Advanced Data Contradiction Analysis
Q. Q6. How should researchers address inconsistencies in reported synthetic yields (e.g., 17% vs. 42%)?
Yield variability stems from:
- Catalyst Efficiency : Compare hydrogenation catalysts (e.g., PtO₂ vs. Pd/C) .
- Purification Methods : Column chromatography (PE/EtOAc) vs. recrystallization impacts recovery rates .
Troubleshooting : Replicate literature protocols exactly (e.g., Servier’s 2014 method ), then systematically adjust one variable (e.g., solvent ratio) to identify optimal conditions.
Basic Analytical Techniques
Q. Q7. What spectroscopic methods are critical for verifying the hydrochloride salt form?
- FT-IR : Confirm N-H stretches (2500–3000 cm⁻¹) and Cl⁻ counterion peaks (600–800 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C₇H₁₃N·HCl: Cl% = 24.0%) .
Advanced Crystallography
Q. Q8. How can polymorphic forms of the hydrochloride salt impact pharmacological studies?
Different crystalline forms alter:
- Solubility : Hydrate vs. anhydrous forms affect dissolution rates (test via DSC/TGA) .
- Bioavailability : Use powder X-ray diffraction (PXRD) to correlate crystal lattice parameters with in vivo absorption .
Method : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable polymorph .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
